
1-(4-Trifluoromethyl-phenyl)-pentan-1-one
Overview
Description
1-(4-Trifluoromethyl-phenyl)-pentan-1-one is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pentanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Trifluoromethyl-phenyl)-pentan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-trifluoromethylbenzene with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Trifluoromethyl-phenyl)-pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted trifluoromethyl derivatives.
Scientific Research Applications
1-(4-Trifluoromethyl-phenyl)-pentan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups, which are valuable in medicinal chemistry.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving trifluoromethylated compounds.
Medicine: It is a precursor for the synthesis of pharmaceuticals that target specific biological pathways, including those involved in inflammation and cancer.
Industry: The compound is utilized in the development of agrochemicals and materials with enhanced properties, such as increased stability and bioactivity.
Mechanism of Action
The mechanism of action of 1-(4-Trifluoromethyl-phenyl)-pentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems, where it can modulate the function of target proteins and influence cellular pathways.
Comparison with Similar Compounds
Fluoxetine: An antidepressant with a trifluoromethyl group, known for its selective serotonin reuptake inhibition.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group, used to treat pain and inflammation.
Trifluoromethylbenzene: A simpler compound with a trifluoromethyl group attached to a benzene ring, used as a precursor in organic synthesis.
Uniqueness: 1-(4-Trifluoromethyl-phenyl)-pentan-1-one stands out due to its specific structure, which combines the trifluoromethyl group with a pentanone chain. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Biological Activity
1-(4-Trifluoromethyl-phenyl)-pentan-1-one is an organic compound notable for its unique structural features and potential biological activities. This article delves into its biological interactions, mechanisms of action, and implications for medicinal chemistry.
Chemical Structure and Properties
The compound has the molecular formula C12H13F3O and features a trifluoromethyl group attached to a phenyl ring, linked to a pentanone chain. The trifluoromethyl group enhances the compound's lipophilicity, facilitating better membrane permeability, which is crucial for its biological activity. This property allows it to interact effectively with various biological targets, including enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to penetrate biological membranes and modulate protein functions. The trifluoromethyl group significantly influences the electronic properties of the molecule, enhancing its stability and reactivity in biological environments. Research indicates that this compound may exhibit pharmacological properties relevant to medicinal chemistry, although comprehensive studies are still required to elucidate its full mechanism of action.
Pharmacological Implications
The compound shows promise in various pharmacological contexts:
- Antimicrobial Activity : Similar trifluoromethyl-substituted compounds have demonstrated significant antimicrobial properties. For instance, derivatives have been found effective against Gram-positive bacteria like Staphylococcus aureus, showcasing low minimum inhibitory concentrations (MIC) and bactericidal effects .
- Enzyme Inhibition : The compound's structural characteristics suggest potential interactions with specific enzymes. Studies on related compounds indicate that they can serve as inhibitors for key enzymes involved in various metabolic pathways, which could be leveraged for therapeutic applications .
Comparative Analysis with Related Compounds
To understand the unique characteristics of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
5-Methoxy-1-(4-trifluoromethyl)phenyl)pentan-1-one | Contains a methoxy group | Unique reactivity due to oxime formation |
4-Trifluoromethyl-5-methoxy-valerophenone | Different substitution pattern | Intermediate in pharmaceuticals |
Fluvoxamine | Antidepressant with similar functional groups | Significant pharmacological activity |
The unique combination of functional groups in this compound contributes to its distinct chemical reactivity and potential biological activity.
Case Studies and Research Findings
Recent studies have highlighted the relevance of trifluoromethyl-substituted compounds in drug discovery:
- Antimicrobial Studies : A study focused on novel pyrazole derivatives indicated that compounds with trifluoromethyl substitutions exhibited potent antimicrobial activity against resistant strains of bacteria, suggesting that similar structures could be effective in treating infections .
- Enzyme Interaction Studies : Research on phytoene desaturase inhibitors revealed that compounds with trifluoromethyl groups could modulate enzyme activity effectively, leading to potential applications in herbicide development .
Q & A
Q. Basic: What synthetic routes are effective for preparing 1-(4-Trifluoromethyl-phenyl)-pentan-1-one, and how can reaction conditions be optimized?
Answer:
The compound can be synthesized via Friedel-Crafts acylation, where pentanoyl chloride reacts with 4-trifluoromethylbenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative routes include Grignard reactions, such as coupling 4-trifluoromethylphenylmagnesium bromide with a pentanoyl electrophile. Optimization involves:
- Catalyst selection : Lewis acids (AlCl₃, FeCl₃) improve electrophilic substitution efficiency .
- Solvent choice : Anhydrous dichloromethane or ether enhances reactivity.
- Temperature control : Low temperatures (−10°C to 0°C) minimize side reactions.
For example, analogous biphenyl ketone syntheses achieved 59–70% yields using Grignard or Friedel-Crafts methods .
Q. Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
Key methods include:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.6–8.1 ppm) and ketone carbonyl (δ ~205 ppm). The trifluoromethyl group (CF₃) shows a distinct ¹⁹F NMR signal at δ −60 to −65 ppm .
- IR spectroscopy : Strong C=O stretch near 1680–1720 cm⁻¹ .
- Mass spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 246 (C₁₂H₁₃F₃O⁺) with fragmentation patterns confirming the pentanone chain .
Q. Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?
Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELXL software is ideal for determining bond angles, torsion angles, and packing arrangements. Challenges include:
- Electron-withdrawing CF₃ effects : May cause disorder in the phenyl ring; low-temperature data collection (e.g., 100 K) improves resolution .
- Refinement strategies : Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O) . For example, related trifluoromethyl ketones show C–F···H contacts contributing to crystal stability .
Q. Advanced: What methodologies address spectral contradictions when analyzing derivatives in complex mixtures?
Answer:
- High-resolution MS (HRMS) : LC-QTOF-MS distinguishes isobaric ions (e.g., differentiating CF₃ from other substituents) .
- Isotopic pattern analysis : The CF₃ group’s unique isotopic signature (¹⁹F) aids identification in mixtures .
- Tandem MS (MS/MS) : Fragment ions like m/z 145 (CF₃C₆H₄⁺) confirm the aromatic moiety .
Q. Basic: What safety protocols are recommended for handling this compound?
Answer:
- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation .
- PPE : Gloves, goggles, and fume hood use to avoid inhalation/skin contact .
- Waste disposal : Neutralize with dilute NaOH before aqueous disposal .
Q. Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound?
Answer:
- Analog synthesis : Modify the pentanone chain (e.g., branching) or substituents (e.g., halogens) to assess pharmacological effects .
- In vitro assays : Test receptor binding (e.g., dopamine/norepinephrine transporters) using radioligand displacement assays .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with target proteins .
Q. Advanced: What strategies validate metabolic stability in biological systems?
Answer:
- In vitro models : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS .
- Isotopic labeling : Use ¹³C-labeled ketone to track metabolic pathways .
- Enzyme inhibition : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to identify primary metabolic enzymes .
Q. Basic: How is chromatographic purity assessed for this compound?
Answer:
- HPLC/GC : Use C18 columns (HPLC) or DB-5MS (GC) with UV detection (254 nm) or FID/ECD .
- Retention time comparison : Cross-reference with authenticated standards .
- Impurity profiling : Identify byproducts (e.g., unreacted pentanoyl chloride) via spiking experiments .
Q. Advanced: What crystallographic software tools are optimal for refining this compound’s structure?
Answer:
- SHELX suite : SHELXL refines atomic positions and thermal parameters, while SHELXD solves phase problems via dual-space methods .
- Olex2 or WinGX : Visualize electron density maps and validate hydrogen bonding networks .
Q. Advanced: How does the trifluoromethyl group influence physicochemical properties?
Answer:
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]pentan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O/c1-2-3-4-11(16)9-5-7-10(8-6-9)12(13,14)15/h5-8H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCECQFKWCCEISA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=CC=C(C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70478636 | |
Record name | 1-[4-(Trifluoromethyl)phenyl]pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70478636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42916-66-5 | |
Record name | 1-[4-(Trifluoromethyl)phenyl]pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70478636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.